molecular formula C9H15NO7 B1377984 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate CAS No. 1392803-05-2

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate

Cat. No.: B1377984
CAS No.: 1392803-05-2
M. Wt: 249.22 g/mol
InChI Key: YVAAUEAJWRKVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,4,8-trioxaspiro[45]decane oxalate is a chemical compound with the molecular formula C9H15NO7 It is characterized by a spirocyclic structure containing an amino group and three oxygen atoms forming a trioxaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of keto diols with a stereogenic center, which yields derivatives of the desired spiro compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decane-8-carboxamide
  • 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Uniqueness

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate is unique due to its specific spirocyclic structure and the presence of an amino group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate is a novel compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure characterized by three oxygen atoms in its framework and an amino group that enhances its reactivity. The presence of the oxalate moiety contributes to its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The compound's unique structure allows it to modulate various biological pathways:

  • Enzyme Inhibition : Research suggests that this compound can inhibit certain microbial enzymes, leading to antimicrobial effects.
  • Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells by interacting with apoptotic pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

StudyMethodFindings
Murru et al. (2023)In vitro assaysExhibited significant antimicrobial activity against Gram-positive bacteriaPotential for development as an antibacterial agent
Karamad et al. (2023)Cell culture studiesInduced apoptosis in human cancer cell linesSuggests anticancer potential
Freel (2023)Animal model studiesReduced urinary oxalate levels in treated miceMay have applications in treating hyperoxaluria

Antimicrobial Activity

In a study conducted by Murru et al., this compound demonstrated potent antimicrobial activity against various bacterial strains, particularly Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis.

Anticancer Potential

Karamad et al. explored the effects of this compound on human cancer cell lines. Their findings revealed that treatment with this compound led to a significant increase in apoptosis markers, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
6-Hydroxy-1,4,8-trioxaspiro[4.5]decaneHydroxy derivativeEnhanced solubility due to hydroxyl group
6-Methyl-1,4,8-trioxaspiro[4.5]decaneMethyl derivativeAltered biological activity due to sterics
6-Amino-1,3,8-trioxaspiro[4.5]decaneDifferent trioxaspiroVariation in oxygen positioning affects reactivity

Properties

IUPAC Name

oxalic acid;1,4,8-trioxaspiro[4.5]decan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C2H2O4/c8-6-5-9-2-1-7(6)10-3-4-11-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAAUEAJWRKVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C12OCCO2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.